molecular formula C12H17NO B1530274 1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-amine CAS No. 1179177-79-7

1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-amine

Cat. No.: B1530274
CAS No.: 1179177-79-7
M. Wt: 191.27 g/mol
InChI Key: ZPKBWZXQODCLMX-UHFFFAOYSA-N
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Description

“1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-amine” is a chemical compound with the CAS Number: 1179177-79-7 . It has a molecular weight of 191.27 . The IUPAC name for this compound is 1-cyclopropyl-2-(3-methoxyphenyl)ethanamine .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H17NO/c1-14-11-4-2-3-9(7-11)8-12(13)10-5-6-10/h2-4,7,10,12H,5-6,8,13H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Kinetics and Mechanisms of Reactions

Research conducted by Castro et al. (2001) explored the kinetics and mechanisms of reactions involving 3-methoxyphenyl thionocarbonates with secondary alicyclic amines, proposing a reaction scheme with a zwitterionic intermediate, indicative of complex reaction pathways and potential for selective synthesis processes (Castro, Leandro, Quesieh, & Santos, 2001).

Cyclopropanation and C-H Insertion Reactions

The study by Archambeau et al. (2015) highlighted the activation of unsaturated carbon-carbon bonds and the versatile reactivity of cyclopropenes in the presence of transition metal catalysts, discussing cyclopropanation and C-H insertion reactions as key transformations. This research underscores the synthetic utility of cyclopropenes and the development of methodologies for constructing complex molecular architectures (Archambeau, Miege, Meyer, & Cossy, 2015).

Synthesis with Antiproliferative Activity

Lu et al. (2021) synthesized a compound featuring the methoxyphenyl and cyclopropane moieties, demonstrating significant inhibitory activity against certain cancer cell lines. This illustrates the potential of derivatives of 1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-amine in developing new therapeutic agents (Lu, Zhao, Sun, Ji, Huang, & Ge, 2021).

Enantioselective Syntheses

Research by Wu, Lee, and Beak (1996) on asymmetric deprotonation processes provides insights into enantioselective syntheses, highlighting the broader applicability of cyclopropyl and methoxyphenyl-containing compounds in stereocontrolled organic synthesis (Wu, Lee, & Beak, 1996).

Ring-Opening Reactions

Lifchits and Charette (2008) discussed a mild procedure for the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles, relevant for the synthesis of compounds with dual serotonin/norepinephrine reuptake inhibition properties. This highlights the potential pharmaceutical applications of such compounds (Lifchits & Charette, 2008).

Safety and Hazards

The compound has several hazard statements including H302, H315, H318, H335 . These codes indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle and store the compound safely.

Properties

IUPAC Name

1-cyclopropyl-2-(3-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-14-11-4-2-3-9(7-11)8-12(13)10-5-6-10/h2-4,7,10,12H,5-6,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKBWZXQODCLMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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